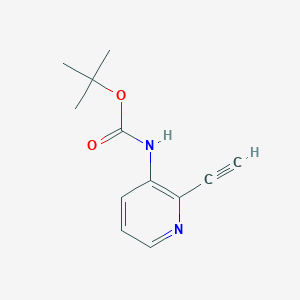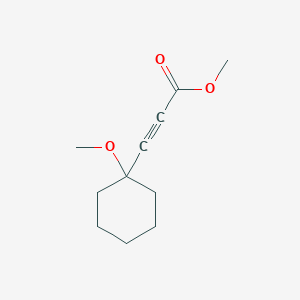
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester is an organic compound with a complex structure that includes a propynoic acid moiety and a methoxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester typically involves the esterification of 2-propynoic acid with 3-(1-methoxycyclohexyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific biological pathways. The methoxycyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Propynoicacid,3-(1-methoxycyclohexyl)-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Propynoicacid,3-(1-methoxycyclohexyl)-,propylester: Similar structure but with a propyl ester group.
Uniqueness
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the methoxycyclohexyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 3-(1-methoxycyclohexyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)6-9-11(14-2)7-4-3-5-8-11/h3-5,7-8H2,1-2H3 |
InChI Key |
ZYTLCIJZAFIKTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1(CCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
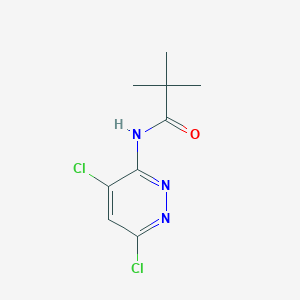





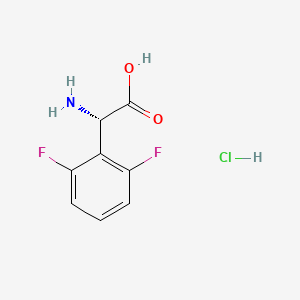
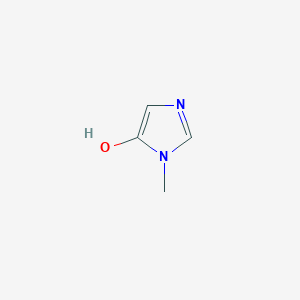
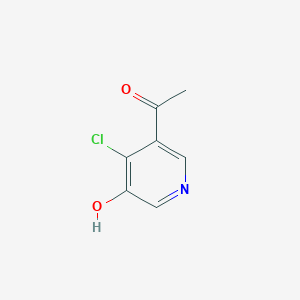
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
